molecular formula C18H14ClN5O3S B1681017 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea

Cat. No.: B1681017
M. Wt: 415.9 g/mol
InChI Key: CWLFPWRNPQXWLD-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea are not extensively detailed in the available literature. it is known that the compound is available in various forms, including its sodium salt . Industrial production methods typically involve the synthesis of the compound in a controlled laboratory environment, ensuring high purity and consistency .

Chemical Reactions Analysis

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea primarily undergoes reactions typical of organic compounds containing functional groups such as amides, chlorides, and sulfonamides. Common reactions include:

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is primarily used in scientific research due to its inhibitory effects on endothelin converting enzyme. Its applications include:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea involves the inhibition of endothelin converting enzyme, which prevents the conversion of big endothelin to endothelin. This inhibition can lead to reduced vasoconstriction and potentially lower blood pressure. The molecular targets include the active sites of the enzyme, where the compound binds and inhibits its activity .

Comparison with Similar Compounds

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is unique due to its specific inhibitory action on nonpeptide endothelin converting enzyme. Similar compounds include:

Properties

Molecular Formula

C18H14ClN5O3S

Molecular Weight

415.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea

InChI

InChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25)

InChI Key

CWLFPWRNPQXWLD-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SM19712;  SM-19712;  SM 19712.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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